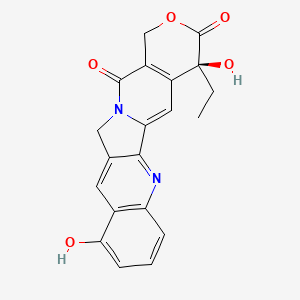

9-Hydroxycamptothecin

Description

Historical Context and Discovery of Camptothecin (B557342) and its Analogues

The story of 9-Hydroxycamptothecin begins with the discovery of its parent compound, camptothecin (CPT). In 1966, Drs. Monroe E. Wall and Mansukh C. Wani, at the Research Triangle Institute, isolated CPT from the bark of the Camptotheca acuminata tree, a native of China where it was used in traditional medicine. wikipedia.orgacs.orgcore.ac.uk Their research, part of a large-scale screening of natural products for anticancer properties, identified CPT as a potent agent against cancer cells. acs.org The initial excitement surrounding CPT's antitumor activity in preclinical studies was tempered by its poor water solubility and adverse side effects in early clinical trials. wikipedia.orgacs.org

This led to a concerted effort by medicinal chemists to synthesize derivatives of CPT that would retain its anticancer efficacy while improving its pharmacological properties. wikipedia.orguees.edu.ec These efforts focused on modifying the A, B, and E rings of the camptothecin structure, particularly at the 7, 9, 10, and 20 carbon positions. biochempeg.com This led to the development of several key analogues, including 10-Hydroxycamptothecin (B1684218) (HCPT), which was independently developed in China in the 1970s. biochempeg.com The discovery that camptothecin and its derivatives target the enzyme topoisomerase I in 1985 reignited interest in this class of compounds. acs.orgbiochempeg.com This understanding of its mechanism of action paved the way for the development of clinically successful analogues like topotecan (B1662842) and irinotecan (B1672180) in the mid-1990s. acs.orgacs.org

Therapeutic Significance of Camptothecin Analogues in Oncology

Camptothecin analogues have become a cornerstone of modern cancer therapy due to their unique mechanism of action. They function as topoisomerase I inhibitors, trapping the enzyme in a complex with DNA. acs.orgnih.gov This action prevents the re-ligation of DNA strands, leading to double-strand breaks during DNA replication in rapidly dividing cancer cells, ultimately causing apoptosis (programmed cell death). wikipedia.orgnih.govmdpi.com This targeted approach offers a high level of potency and a broad spectrum of antitumor activity. biochempeg.com

Clinically approved camptothecin analogues, such as topotecan and irinotecan, are used in the treatment of a variety of cancers, including ovarian, lung, breast, and colon cancers. acs.orgacs.org Irinotecan itself is a prodrug that is metabolized in the body to its active form, SN-38 (7-ethyl-10-hydroxycamptothecin), which is significantly more cytotoxic than the parent compound. biochempeg.comdrugbank.com The success of these drugs has validated the therapeutic potential of the camptothecin scaffold and continues to drive research into new and improved derivatives. uees.edu.ecmdpi.com

Academic Research Focus on this compound and its Derivatives

Academic research on this compound and its derivatives is vibrant and multifaceted, exploring its synthesis, biological activity, and potential for improved drug delivery. Recent studies have identified a cytochrome P450 enzyme, CYP1A1, from Homo sapiens that can catalyze the conversion of camptothecin to this compound, a process that increases its water solubility and cytotoxicity. nih.gov

Researchers are actively synthesizing novel derivatives of 9-HCPT to enhance its anticancer properties. For instance, a series of 9-(alkylthiomethyl)-10-hydroxycamptothecins have been created and shown to possess antiproliferative activity against various cancer cell lines. nih.gov Furthermore, the development of drug delivery systems, such as nanoparticles, is a key area of investigation. One study explored the use of zeolitic imidazolate framework-based nanoparticles to deliver 9-HCPT, demonstrating a potential strategy to improve its efficacy in treating breast cancer. techscience.comtechscience.com

The exploration of other modifications at the 9-position of the camptothecin ring is also a significant area of research. Studies on derivatives with small alkyl groups at the 9-position have shown that these modifications can influence the compound's ability to inhibit topoisomerase I and the growth of cancer cells. aacrjournals.org This ongoing research underscores the continued interest in harnessing the therapeutic potential of this compound and its analogues in the fight against cancer.

Data on Camptothecin and its Derivatives

| Compound Name | Discovery/Development | Key Characteristics |

| Camptothecin (CPT) | Isolated in 1966 from Camptotheca acuminata. wikipedia.orgacs.org | Parent compound, potent topoisomerase I inhibitor, poor water solubility. wikipedia.orguees.edu.ec |

| 10-Hydroxycamptothecin (HCPT) | Developed in China in the 1970s. biochempeg.com | A more active and less toxic derivative of CPT. arvojournals.org |

| Topotecan | Developed in the 1990s. biochempeg.com | Water-soluble analogue, approved for clinical use. acs.orgacs.org |

| Irinotecan (CPT-11) | Synthesized in Japan in 1983. biochempeg.com | Prodrug, metabolized to the highly active SN-38. biochempeg.comdrugbank.com |

| This compound (9-HCPT) | A metabolite of CPT. nih.gov | Increased water solubility and cytotoxicity compared to CPT. nih.gov |

| SN-38 (7-ethyl-10-hydroxycamptothecin) | Active metabolite of Irinotecan. biochempeg.com | 200–2000 times more cytotoxic than Irinotecan. drugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

(19S)-19-ethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)13-7-15-17-10(6-11-14(21-17)4-3-5-16(11)23)8-22(15)18(24)12(13)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZZWLIDINBPRC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90987018 | |

| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67656-30-8 | |

| Record name | 9-Hydroxycamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67656-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-4-hydroxy-6,12-dihydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,10,14(4H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90987018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67656-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of 9 Hydroxycamptothecin Action

Topoisomerase I Inhibition and DNA Interaction Dynamics

9-Hydroxycamptothecin, a naturally occurring alkaloid derived from the Camptotheca acuminata tree, exerts its biological effects primarily through the inhibition of DNA topoisomerase I (Top1). nih.govsinica.edu.tw This nuclear enzyme is crucial for managing DNA topology by relieving torsional stress that arises during replication and transcription. aacrjournals.orgmayo.edu The mechanism of action for this compound and its parent compound, camptothecin (B557342), does not involve direct binding to the enzyme or DNA alone, but rather an interaction with the transient complex formed between them. nih.gov

The catalytic cycle of Topoisomerase I involves creating a temporary single-strand break in the DNA backbone. nih.gov This is achieved through a transesterification reaction where a tyrosine residue in the enzyme's active site (specifically Tyr723) covalently links to the 3'-phosphate end of the nicked DNA strand. mdpi.com This intermediate is known as the Topoisomerase I-DNA cleavage complex (Top1cc). nih.govmdpi.com After the DNA strand has rotated to relieve supercoiling, Top1 mediates a second transesterification reaction to reseal the DNA backbone, completing its catalytic cycle. nih.gov

This compound and other camptothecin derivatives function by trapping this transient Top1cc. nih.govnih.gov The drug intercalates into the DNA at the site of the single-strand break and acts as an "interfacial inhibitor," binding to both the enzyme and the DNA. nih.govnih.gov This binding physically obstructs the re-ligation of the broken DNA strand, thereby stabilizing the Top1cc. mdpi.commdpi.com This action transforms the transient enzymatic intermediate into a persistent drug-enzyme-DNA ternary complex, which is a form of protein-associated DNA damage. nih.govaacrjournals.orgnih.gov While the binding of the drug is reversible, its presence significantly increases the half-life of the cleavable complex, leading to an accumulation of these lesions. nih.gov

The stabilization of the Top1cc by camptothecin derivatives is a highly specific process defined by the "interfacial inhibition" model. nih.govnih.gov This model posits that the inhibitor binds at the interface of the macromolecular complex it targets—in this case, the Top1-DNA complex. The drug molecule fits into a pocket created by the enzyme and the nicked DNA, making specific contacts with both. nih.gov

Key interactions that stabilize this ternary complex include:

π–π stacking: The planar, heterocyclic ring system of the camptothecin molecule intercalates between the DNA base pairs flanking the cleavage site. nih.govnih.gov

Hydrogen bonding: The drug forms a network of hydrogen bonds with specific amino acid residues of the Topoisomerase I enzyme and potentially with the DNA bases. nih.govnih.gov These interactions are critical for the drug's inhibitory activity, and mutations in these specific residues can confer resistance. nih.govnih.gov

Only the natural 20(S) isomer of camptothecin derivatives, including this compound, can fit stereospecifically into this interfacial binding pocket, which explains its biological activity, whereas the synthetic 20(R) isomer is inactive. nih.gov This precise molecular interaction prevents the realignment of the DNA ends necessary for re-ligation, effectively poisoning the enzyme and leaving a persistent single-strand break covalently linked to the Top1 protein. nih.gov

Cellular Responses to this compound-Induced DNA Damage

The stabilization of Top1cc by this compound is the initial event that triggers a cascade of cellular responses. The cytotoxicity of the compound is not a direct result of the single-strand breaks themselves, but rather their interaction with essential cellular processes, particularly DNA replication. nih.gov

The primary mechanism of cytotoxicity for Topoisomerase I inhibitors is explained by the "replication fork collision model". nih.govsemanticscholar.orgresearchgate.net During the S-phase of the cell cycle, DNA replication machinery, known as the replisome, moves along the DNA template. When an advancing replication fork encounters a this compound-stabilized Top1cc, a "collision" occurs. nih.govnih.govnih.gov

This collision has several critical consequences:

Replication Fork Arrest: The replisome is unable to proceed past the bulky Top1cc, leading to an irreversible arrest of the replication fork. nih.govnih.gov

Conversion to Double-Strand Breaks: The single-strand break within the Top1cc is converted into a highly cytotoxic, one-ended DNA double-strand break (DSB) as the replication machinery runs off the end of the broken template strand. nih.govnih.gov

These drug-induced, replication-dependent DSBs are severe forms of DNA damage that are difficult for the cell to repair accurately and are potent triggers of cell cycle arrest and apoptosis. mdpi.comaacrjournals.org

The reliance on the collision between replication forks and Top1cc for cytotoxicity explains the marked S-phase specificity of camptothecin derivatives. nih.govnih.gov Cells in the G1 or G2 phases of the cell cycle, which are not actively replicating their DNA, are significantly less sensitive to the effects of these drugs. nih.gov The cytotoxicity is directly linked to the presence of active DNA replication. nih.govnih.gov

The generation of DSBs during S-phase activates the cell's DNA damage response (DDR) pathways. mayo.edumdpi.com This typically leads to the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets to halt cell cycle progression. mdpi.com Consequently, cells treated with this compound often arrest in the G2/M phase, providing time for the cell to attempt repair of the DNA damage before proceeding to mitosis. nih.govmedchemexpress.com If the damage is too extensive to be repaired, the cell is ultimately directed towards apoptosis.

The extensive DNA damage induced by this compound is a potent signal for the initiation of apoptosis, or programmed cell death. nih.govarvojournals.orgnih.gov Studies have shown that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.govarvojournals.org

Key molecular events associated with this compound-induced apoptosis include:

Caspase Activation: The process involves the activation of a cascade of cysteine proteases known as caspases. Both initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and executioner caspases (caspase-3 and caspase-7) are activated following treatment. nih.govarvojournals.org

Mitochondrial Events: For the intrinsic pathway, pro-apoptotic signals lead to the release of cytochrome c from the mitochondria into the cytoplasm, which is a key step in the activation of caspase-9. nih.gov

Downregulation of IAP Proteins: this compound has been shown to downregulate the expression of Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and survivin. nih.gov These proteins normally function to block caspase activity, so their downregulation facilitates the execution of the apoptotic program. nih.gov

The culmination of these events is the systematic dismantling of the cell, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Research Findings on this compound-Induced Apoptosis

The following table summarizes findings from a study on the effect of 10-Hydroxycamptothecin (B1684218) (HCPT) on apoptosis in colon cancer cell lines.

Table 1: Effect of HCPT on Apoptosis in Colon Cancer Cells

| Cell Line | Treatment | Duration (hours) | Apoptotic Cells (%) |

| SW1116 | Control (PBS) | 48 | ~5% |

| SW1116 | 2.5 µg/mL HCPT | 24 | ~20% |

| SW1116 | 2.5 µg/mL HCPT | 48 | ~45% |

| SW1116 | 2.5 µg/mL HCPT | 72 | ~60% |

| Colo 205 | Control (PBS) | 48 | ~4% |

| Colo 205 | 2.5 µg/mL HCPT | 24 | ~18% |

| Colo 205 | 2.5 µg/mL HCPT | 48 | ~40% |

| Colo 205 | 2.5 µg/mL HCPT | 72 | ~55% |

| Data adapted from studies on colon cancer cells showing a time-dependent increase in apoptosis upon HCPT treatment. nih.gov |

Caspase Activation in Response to this compound

This table illustrates the activation of key caspases in cancer cells following treatment with 10-Hydroxycamptothecin (HCPT), indicating the involvement of both intrinsic and extrinsic apoptotic pathways.

Table 2: Activation of Apoptotic Pathways by HCPT

| Apoptotic Pathway | Key Caspase | Effect of HCPT Treatment |

| Extrinsic | Caspase-8 | Increased cleavage/activation |

| Intrinsic | Caspase-9 | Increased cleavage/activation |

| Executioner | Caspase-3 | Increased cleavage/activation |

| Executioner | Caspase-7 | Increased cleavage/activation |

| Summary of findings from Western blot analysis showing increased expression of cleaved (active) forms of caspases in SW1116 cells after 48 hours of treatment with 2.5 µg/mL HCPT. nih.gov |

Influence on Cellular Metabolism

This compound (SN38), a potent inhibitor of DNA topoisomerase I, exerts significant effects on cellular metabolism, particularly by disrupting the delicate balance of intracellular ribonucleotide (RN) and deoxyribonucleotide (dRN) pools. nih.govmdpi.com This perturbation is a critical aspect of its antitumor mechanism, as the availability of these precursors is essential for DNA synthesis and repair. nih.govmdpi.com

Research conducted on human colorectal carcinoma HCT 116 cells has provided detailed insights into the metabolic consequences of SN38 exposure. mdpi.com The study revealed that SN38 induces a concentration-dependent disruption of both ribonucleoside triphosphate (rNTP) and deoxyribonucleoside triphosphate (dNTP) pools, which correlates with its cytotoxic effects. mdpi.com

Following treatment with SN38, significant alterations in the levels of specific nucleotides were observed at different time points. At 24 hours, there was a noticeable decrease in the intracellular concentrations of ATP and UTP, while a significant accumulation of dATP and TTP was recorded. mdpi.com This initial imbalance suggests a complex interplay between the inhibition of DNA replication due to topoisomerase I poisoning and the cellular mechanisms that regulate nucleotide synthesis.

By 48 hours of exposure, the metabolic landscape shifted further. The levels of ATP and UTP began to recover, indicating a potential adaptive response by the cells. mdpi.com Concurrently, the initially elevated levels of dATP and TTP started to decline. mdpi.com This dynamic change in nucleotide pools highlights the time-dependent effects of SN38 on cellular metabolism.

The observed perturbation of dNTP pools is likely linked to the activity of ribonucleotide reductase (RNR), a key enzyme in the de novo synthesis of deoxyribonucleotides. nih.govmdpi.com While there is no direct evidence that SN38 targets RNR, the cellular response to DNA damage, including cell cycle arrest, can indirectly influence the expression and activity of enzymes involved in nucleotide metabolism. mdpi.com

The imbalance in dNTPs caused by SN38 appears to be a result of initial reliance on de novo nucleotide synthesis at 24 hours, followed by a shift towards salvage pathways by 48 hours as the cells attempt to cope with the metabolic stress. mdpi.com These findings underscore that the antitumor action of this compound extends beyond its primary effect on topoisomerase I, encompassing a significant disruption of the metabolic pathways essential for cancer cell proliferation. nih.govmdpi.com

Table 1: Effect of this compound (SN38) on Intracellular Ribonucleotide and Deoxyribonucleotide Pools in HCT 116 Cells

| Nucleotide | 24-Hour Treatment | 48-Hour Treatment |

| ATP | Decreased | Partial Recovery |

| UTP | Decreased | Partial Recovery |

| dATP | Increased | Decreased from 24h peak |

| TTP | Increased | Decreased from 24h peak |

Synthesis and Chemical Derivatization of 9 Hydroxycamptothecin

Total Synthesis Methodologies of 9-Hydroxycamptothecin and Related Analogues

The total synthesis of camptothecin (B557342) and its analogues, including this compound, has been a significant challenge for synthetic organic chemists, driving the development of innovative synthetic strategies. A flexible approach for constructing the core quinolizinone scaffold of camptothecin involves a cascade exo-hydroamination followed by a spontaneous lactamization. nih.gov This methodology has been successfully applied to the total synthesis of camptothecin in nine steps, offering a new ring-forming strategy that can be adapted for the synthesis of various analogues. nih.gov

Biogenetically-oriented total syntheses have also been reported, providing insights into the natural formation of these complex molecules and offering pathways for their laboratory preparation. acs.org Key to many synthetic approaches is the construction of a key tricyclic synthon, which can then be elaborated to the full pentacyclic structure of camptothecin and its derivatives. The resolution of racemic intermediates is often a critical step to obtain the biologically active 20(S)-enantiomer. cabidigitallibrary.org

While the direct total synthesis of this compound is not extensively detailed in readily available literature, the established total synthesis routes for camptothecin provide a foundational framework. These routes can be adapted by incorporating a hydroxyl group or a suitable precursor at the C-9 position of an early-stage intermediate.

Semisynthetic Approaches to this compound Derivatives

Semisynthetic modifications of naturally occurring camptothecin have been the most common and practical approach for generating a vast library of analogues. nih.gov A pivotal discovery in this area was the identification of cytochrome P450 monooxygenases from C. acuminata that catalyze regio-specific 10- and 11-oxidations of camptothecin. nih.gov This chemoenzymatic approach provides a greener route to clinically relevant derivatives. nih.gov For instance, the oxidation of camptothecin to 10-hydroxycamptothecin (B1684218) is a key step in the synthesis of many water-soluble analogues. researchgate.net

While direct enzymatic 9-hydroxylation has not been as prominently reported, chemical methods for the introduction of functionalities at the C-9 position are well-established. For example, a practical regiospecific synthesis of 9-nitrocamptothecin has been developed, which can then be reduced to 9-aminocamptothecin. researchgate.net The 9-amino derivative serves as a versatile intermediate for further derivatization.

A novel semisynthetic route based on the Tscherniac-Einhorn reaction has been reported for the synthesis of new lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at the 9-position. researchgate.net This method provides a direct way to introduce bulky lipophilic groups at this position, starting from the parent camptothecin. researchgate.net

Rational Design and Synthesis of Novel Camptothecin Analogues

The rational design of novel camptothecin analogues aims to improve upon the parent compound's limitations, such as poor water solubility and the instability of the active lactone ring. mdpi.comnih.gov Extensive structure-activity relationship (SAR) studies have provided a foundation for the chemical modulation of the camptothecin structure. nih.gov

Modifications at the C-9 and C-10 positions of the A-ring of camptothecin have a significant impact on the biological activity of the resulting analogues. SAR studies have shown that substitutions at these positions are generally well-tolerated and can substantially increase anticancer activity. nih.gov

Substituents at the C-9 position are thought to be oriented in a relatively open space within the topoisomerase I-DNA-drug ternary complex, allowing for a considerable degree of bulk tolerance. acs.org This has led to the development of a wide range of 9-substituted derivatives. For example, the introduction of an aminomethyl group at C-9, often in conjunction with a hydroxyl group at C-10 (as in topotecan), can enhance water solubility and potent activity. researchgate.net A series of 9-substituted camptothecins derived from 9-formylcamptothecin have shown higher cytotoxic activity than topotecan (B1662842). nih.gov Molecular docking studies suggest that small polar 9-substituents can interact favorably with the topoisomerase I-DNA complex. nih.gov

The presence of a hydroxyl group at the C-10 position is a common feature in many potent camptothecin analogues, such as topotecan and SN-38 (the active metabolite of irinotecan). nih.gov This hydroxyl group can increase water solubility and may decrease the unwanted stabilization of the inactive open-ring carboxylate form by human serum albumin. nih.gov However, the bulk tolerance at the C-10 position appears to be more limited compared to the C-9 position. acs.org

The combination of substitutions at both C-9 and C-10 has led to the development of highly potent analogues. For example, N-substituted 9-(aminomethyl)-10-hydroxycamptothecins have been prepared and shown to be cytotoxic in vitro. researchgate.netacs.org

A major challenge in the development of camptothecin-based therapeutics is the poor water solubility of the parent compound and many of its lipophilic derivatives. nih.govacs.org To address this, significant efforts have been directed towards the development of water-soluble conjugates and prodrugs. acs.org The primary goals of these strategies are to improve formulation, enhance bioavailability, and potentially achieve targeted drug delivery. acs.orgnih.gov

One successful approach has been the introduction of aminoalkyl groups into the A or B ring of camptothecin, which can be protonated to form water-soluble salts. researchgate.net Topotecan, a clinically approved drug, is a prime example of this strategy, featuring a dimethylaminomethyl group at the C-9 position and a hydroxyl group at the C-10 position. nih.gov

Another strategy involves the synthesis of glucuronide derivatives. acs.org These prodrugs are designed to be highly water-soluble and can be selectively activated at tumor sites by the enzyme β-glucuronidase, which is often overexpressed in cancer cells. acs.org The design of such prodrugs considers several criteria: improved water solubility, stability in blood, decreased cytotoxicity of the prodrug form, and susceptibility to specific enzymatic cleavage. acs.org

Macromolecular conjugates have also been explored to improve the pharmacokinetic properties of camptothecin. nih.gov For instance, a water-soluble macromolecular conjugate of camptothecin has been prepared using a biodegradable hydrophilic polyacetal. nih.gov This conjugate releases a lipophilic camptothecin prodrug, demonstrating an improved therapeutic window in preclinical models. nih.gov

The development of hybrid prodrugs, such as gemcitabine-camptothecin conjugates linked by a disulfide bond, represents another innovative approach. rsc.org These amphiphilic prodrugs can self-assemble into nanoparticles and are designed for controlled drug release in the tumor microenvironment. rsc.org

While water solubility is a key consideration for intravenous administration, lipophilicity can play a crucial role in enhancing the biological uptake and potency of camptothecin analogues. grantome.com More lipophilic derivatives have often been found to be the most potent compounds in experimental cancer models, including those with multidrug-resistant phenotypes. grantome.com

The rationale behind developing lipophilic derivatives is to improve their ability to cross cell membranes and potentially the blood-brain barrier. nih.govacs.org Furthermore, increased lipophilicity can lead to higher levels of the active lactone form in the blood. nih.gov

Modifications at the C-9 position have been a focal point for introducing lipophilic moieties. A novel semisynthetic route has been developed to synthesize lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at the 9-position. researchgate.net Preliminary data from these studies suggest that bulky imidomethyl modifications can be an effective strategy for creating orally available camptothecin analogues. researchgate.net

Another approach to enhance lipophilicity and stability is the acylation of the 20-hydroxyl group. nih.govnih.gov This modification can render the lactone moiety more stable towards ring opening. nih.gov The development of liposomal formulations for these lipophilic camptothecins is a promising strategy to overcome formulation challenges and enhance their antitumor activity. grantome.com Liposomes can both solubilize and stabilize the drugs, preserving the essential lactone ring. grantome.com

Preclinical Pharmacological Investigations of 9 Hydroxycamptothecin

In Vitro Efficacy Assessments in Cancer Cell Lines

The initial phase of preclinical testing involved assessing the direct effect of 9-Hydroxycamptothecin on cancer cells grown in a laboratory setting. These studies are fundamental in determining the compound's cytotoxic potential and its spectrum of activity against various cancer types.

This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. Early studies identified its potency against P388 mouse leukemia cells, where it was found to be as potent as its parent compound, camptothecin (B557342). nih.gov The primary mechanism of its cytotoxic action in these cells was the inhibition of DNA synthesis, with the incorporation of thymidine (B127349) into DNA being the most sensitive process affected by the drug. nih.gov

Furthermore, the compound has shown strong cytotoxic effects against human colorectal carcinoma cells. In studies using the HCT-116 and Colo 205 cell lines, 10-hydroxycamptothecin (B1684218) inhibited cell proliferation in a manner that was dependent on both the concentration of the compound and the duration of exposure.

Quantitative analysis of cell growth inhibition is crucial for comparing the potency of anticancer compounds. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric used for this purpose. For this compound (commonly reported as 10-hydroxycamptothecin), these values have been established in several cancer cell lines.

In P388 leukemia cells, the effective dose for 50% inhibition (ED50) of DNA synthesis was approximately 4 µg/mL. nih.gov Studies on colon cancer cell lines determined the IC50 of 10-hydroxycamptothecin to be 3.3 µg/mL in SW1116 cells and 3.8 µg/mL in Colo 205 cells.

| Cell Line | Cancer Type | Compound | IC50 / ED50 Value | Reference |

|---|---|---|---|---|

| P388 | Mouse Leukemia | (S)-10-Hydroxycamptothecin | ~4 µg/mL (ED50) | nih.gov |

| SW1116 | Colon Cancer | 10-Hydroxycamptothecin | 3.3 µg/mL | |

| Colo 205 | Colon Cancer | 10-Hydroxycamptothecin | 3.8 µg/mL |

In Vivo Antitumor Activity in Xenograft Models

Following promising in vitro results, the antitumor efficacy of this compound and its derivatives was evaluated in animal models, primarily mice, bearing human tumors (xenografts). These studies provide critical insights into the drug's performance in a complex biological system. Much of the extensive in vivo research has been conducted with its water-soluble derivative, topotecan (B1662842) (9-dimethylaminomethyl-10-hydroxycamptothecin), which has facilitated broader testing.

The activity of this compound and its derivatives has been confirmed in various solid tumor xenograft models. In a colon adenocarcinoma model using SW1116 cells, treatment with 10-hydroxycamptothecin was shown to significantly inhibit tumor growth.

Evaluations of topotecan demonstrated significant growth inhibition in advanced adult colon adenocarcinomas. Rhabdomyosarcomas were found to be considerably more sensitive, with some tumor lines showing complete regression following treatment. The compound was also active against osteogenic sarcoma xenografts.

Camptothecin derivatives have shown particularly encouraging results in preclinical models of childhood cancers. Topotecan, a derivative of this compound, proved to be active against several pediatric tumor xenografts. oup.com

Specifically, in models of childhood rhabdomyosarcoma, topotecan demonstrated high sensitivity, causing complete regression in all six lines of rhabdomyosarcoma tested under certain administration schedules. This marked sensitivity was greater than that observed in adult colon cancer models. Activity was also demonstrated against pediatric osteogenic sarcoma xenografts.

| Xenograft Model | Tumor Type | Compound Tested | Key Findings | Reference |

|---|---|---|---|---|

| SW1116 | Colon Adenocarcinoma | 10-Hydroxycamptothecin | Significant inhibition of tumor growth | |

| Multiple Lines | Adult Colon Adenocarcinoma | Topotecan | Significant growth inhibition (T/C ratios of 0.3-0.54) | |

| Multiple Lines | Childhood Rhabdomyosarcoma | Topotecan | High sensitivity; complete regressions observed in multiple lines | |

| Multiple Lines | Childhood Osteogenic Sarcoma | Topotecan | Demonstrated antitumor activity | |

| Multiple Lines | Orthotopic Glioblastoma | Topotecan | Delayed tumor growth and significantly extended animal survival | oup.comnih.gov |

Glioblastoma (GBM), the most aggressive primary brain tumor, presents significant treatment challenges. The efficacy of topotecan has been assessed in orthotopic glioblastoma models, where human tumor cells are implanted into the brain of mice to better mimic the clinical disease.

While systemically delivered topotecan showed some activity, its efficacy was limited. nih.gov However, studies using a novel nanoliposomal formulation of topotecan demonstrated significant improvements. oup.comnih.gov Intravenous administration of this formulation in three distinct orthotopic GBM models was sufficient to delay tumor growth and significantly extend animal survival compared to treatment with the standard formulation of topotecan. oup.comnih.gov Analysis of the intracranial tumors from treated animals showed an increase in markers of apoptosis, indicating that the drug was effectively inducing cancer cell death within the brain. nih.gov

Tumor Regression and Growth Inhibition Studies

This compound (HCPT), a naturally derived topoisomerase I inhibitor, has demonstrated significant antitumor activity in various preclinical models. nih.gov Its efficacy in inhibiting tumor growth has been evaluated in vivo using xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice.

In studies involving human colon cancer, HCPT has shown potent cytotoxic effects. nih.gov Research on SW1116 and Colo 205 colon cancer cell lines revealed that HCPT inhibits cell proliferation in a manner dependent on both dose and time. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 3.3 µg/mL for SW1116 cells and 3.8 µg/mL for Colo 205 cells. nih.gov Furthermore, in a nude mouse xenograft model using SW1116 cells, treatment with HCPT resulted in significant inhibition of tumor growth. nih.govnih.gov

The antitumor effects of hydroxycamptothecin have also been observed in models of castration-resistant prostate cancer (CRPC). In a nude mouse CRPC xenograft model, hydroxycamptothecin, particularly when used in combination with bufalin (B1668032), effectively inhibited increases in both tumor volume and weight. spandidos-publications.com Similarly, a derivative, 9-nitro-camptothecin (9-NC), when formulated as a complex with hydroxypropyl-β-cyclodextrin, exhibited a high tumor growth inhibition ratio of over 75% in mice bearing sarcoma S180. nih.gov Another study focusing on nanoparticle dispersions of 10-hydroxycamptothecin also reported notable tumor inhibitory rates in A549 lung cancer tumor-bearing nude mice. researchgate.net

| Compound/Formulation | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| This compound (HCPT) | Colon Cancer Xenograft (SW1116) | Significantly inhibited xenograft tumor growth in vivo. | nih.gov |

| Hydroxycamptothecin + Bufalin | Castration-Resistant Prostate Cancer Xenograft | Improved inhibition of tumor volume and weight compared to either drug alone. | spandidos-publications.com |

| 9-Nitro-camptothecin/HP-β-CD Complex | Mouse Sarcoma S180 | Demonstrated a high tumor growth inhibition ratio (>75%). | nih.gov |

| 10-Hydroxycamptothecin Nanoparticles | Lung Cancer Xenograft (A549) | Showed significant tumor inhibitory rate in tumor-bearing mice. | researchgate.net |

Mechanistic Studies of Preclinical Antitumor Response

The antitumor activity of this compound is linked to its ability to modulate key cellular processes, including proliferation. The Ki-67 protein is a well-established marker of cell proliferation, and its presence is indicative of cycling cells. nih.gov While specific studies measuring the Ki-67 index following this compound treatment were not detailed in the reviewed literature, related investigations have confirmed the compound's antiproliferative effects.

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is centrally mediated by a family of proteases known as caspases. Activation of these enzymes leads to a cascade of events that culminates in cellular disassembly.

Preclinical research has shown that HCPT treatment can significantly induce apoptosis in colon cancer cells. nih.gov In one study, after 48 hours of exposure to 5 µg/mL of HCPT, the apoptotic rates were 36.4% in SW1116 cells and 32.7% in Colo 205 cells. nih.gov The investigation into the molecular mechanism confirmed that HCPT activates both the intrinsic and extrinsic apoptotic pathways. nih.gov Specifically, treatment of SW1116 cells with HCPT led to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7). nih.govnih.gov The activation of caspase-9 is a key step in the intrinsic pathway, often triggered by internal cellular stress, while caspase-8 activation is a hallmark of the extrinsic, or death receptor-mediated, pathway. nih.gov

Further evidence from studies on castration-resistant prostate cancer xenografts supports the role of hydroxycamptothecin in promoting apoptosis. A TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation characteristic of late-stage apoptosis, indicated that the combination of hydroxycamptothecin and bufalin led to higher levels of tumor cell apoptosis compared to single-drug treatments. spandidos-publications.com

| Cell Line | HCPT Concentration | Exposure Time | Apoptotic Rate | Activated Caspases | Reference |

|---|---|---|---|---|---|

| SW1116 (Colon Cancer) | 5 µg/mL | 48 hours | 36.4% | Caspase-3, Caspase-7, Caspase-8, Caspase-9 | nih.gov |

| Colo 205 (Colon Cancer) | 5 µg/mL | 48 hours | 32.7% |

Pharmacokinetics and Biotransformation of 9 Hydroxycamptothecin

Systemic Exposure and Tissue Distribution Profiles in Preclinical Models

The systemic exposure and tissue distribution of 9-hydroxycamptothecin (HCPT) and its analogs have been characterized in various preclinical models, revealing rapid and wide distribution. Following intravenous administration, these compounds are quickly distributed to numerous tissues. For instance, studies with camptothecin (B557342) analogs have demonstrated that the tissue distribution can be influenced by the specific substitutions on the camptothecin scaffold. The 9-amino substituent, for example, has been shown to decrease the apparent extent of tissue distribution, leading to a more rapid elimination. nih.gov Conversely, a methylenedioxy moiety can enhance the degree of tissue binding relative to plasma proteins. nih.gov

In rodent models, this compound has been observed to distribute to a range of tissues. Following the intravenous administration of 10-methoxycamptothecin (B22973) (MCPT) to rats, its major metabolite, this compound, was detected in various tissues, indicating its distribution throughout the body.

Pharmacokinetic parameters for camptothecin analogs have been determined in mice, providing insights into their systemic exposure. For 9-aminocamptothecin, the mean residence time was found to be 0.55 hours, indicating relatively rapid elimination. nih.gov In contrast, camptothecin and its 10,11-methylenedioxy derivative exhibited longer mean residence times of 7.24 and 11.2 hours, respectively, suggesting more prolonged systemic exposure. nih.gov

To provide a clearer understanding of the pharmacokinetic parameters of related camptothecin analogs in preclinical models, the following interactive data table summarizes key findings from a study in mice.

Metabolic Pathways and Metabolite Identification (e.g., Glucuronidation, Carboxylate Form Formation)

The biotransformation of this compound primarily involves glucuronidation and the formation of a carboxylate form through hydrolysis of the lactone ring. Glucuronidation is a major metabolic pathway for many camptothecin analogs, leading to the formation of more water-soluble metabolites that can be readily excreted.

In a study utilizing an isolated perfused rat liver model, three metabolites of this compound were identified: HCPT glucuronide (M1), hydroxyHCPT glucuronide (M2), and hydroxyHCPT (M3). nih.gov The formation of these glucuronidated metabolites is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govnih.govtandfonline.com Studies on the structurally similar compound, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), have identified several UGT isoforms responsible for its glucuronidation, including UGT1A1, UGT1A3, UGT1A6, and UGT1A9. nih.govtandfonline.com Among these, UGT1A1 has been shown to exhibit the highest activity. nih.govtandfonline.com

The conversion between the active lactone form and the inactive carboxylate form is a pH-dependent equilibrium. This reversible hydrolysis of the lactone ring is a critical aspect of the metabolism and pharmacokinetics of camptothecins.

The following table summarizes the identified metabolites of this compound from the perfused rat liver study:

Elimination Routes and Excretion Dynamics

The elimination of this compound and its metabolites occurs through multiple routes, including biliary, urinary, and fecal excretion. The relative contribution of each pathway is influenced by the physicochemical properties of the parent compound and its metabolites.

A study in rats that were administered 10-methoxycamptothecin intravenously, which is metabolized to this compound, provided detailed insights into the excretion dynamics of HCPT. The cumulative excretion of HCPT was measured in bile, urine, and feces over 96 hours. The results indicated that a significant portion of the dose was eliminated as HCPT, with fecal excretion being a major route.

The cumulative excretion of this compound in this rat model was as follows:

Bile: 5.49 ± 0.40% of the administered dose within 6 hours.

Urine: 7.66 ± 1.43% of the administered dose over 96 hours.

Feces: 20.30 ± 3.35% of the administered dose over 96 hours.

These findings suggest that biliary excretion followed by elimination in the feces is a primary clearance mechanism for this compound. The total recovery of HCPT in the excreta was 33.45 ± 1.57%, indicating that other metabolic and elimination pathways also contribute to its clearance.

The following interactive data table summarizes the cumulative excretion of this compound in rats:

Impact of Lactone Ring Stability on In Vivo Pharmacokinetics

The stability of the α-hydroxy-lactone ring is a critical determinant of the in vivo pharmacokinetics and pharmacological activity of this compound and other camptothecin analogs. This lactone ring can undergo a reversible, pH-dependent hydrolysis to form an inactive open-ring carboxylate species. The equilibrium between the closed lactone and the open carboxylate forms significantly influences the drug's distribution, metabolism, and elimination.

Studies with camptothecin analogs have demonstrated that the route of administration can influence the lactone/carboxylate equilibrium and, consequently, the pharmacokinetic profile. For example, in a study with 9-nitrocamptothecin in rats, intravenous administration resulted in a higher proportion of the drug circulating in the active lactone form compared to intramuscular administration. nih.gov Specifically, the lactone form constituted 50 ± 8% of the total circulating drug after intravenous injection, whereas it was 32 ± 7% after intramuscular injection. nih.gov This highlights how the local physiological environment at the site of administration can affect the lactone ring stability and subsequent systemic pharmacokinetics.

The interplay between the lactone and carboxylate forms is a key factor in the disposition of this compound. The rapid and extensive uptake of the lactone form into tissues can also skew the plasma lactone to carboxylate ratio. deepdyve.com Therefore, maintaining the stability of the lactone ring is a crucial consideration in the development and formulation of camptothecin-based therapies to optimize their pharmacokinetic and pharmacodynamic properties.

Mechanisms of Drug Resistance to 9 Hydroxycamptothecin and Analogues

Role of Drug Efflux Pumps in Mediating Resistance

Drug efflux pumps are proteins located in the cell membrane that actively transport various substances, including drugs, out of the cell. This process reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic effects.

The ATP-binding cassette (ABC) superfamily of transporters plays a crucial role in the development of multidrug resistance (MDR). nih.gov These proteins utilize the energy from ATP hydrolysis to pump a wide range of substrates out of cells. researchgate.net Two prominent members of this family implicated in resistance to camptothecin (B557342) derivatives are P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govmdpi.com

Overexpression of P-gp and BCRP/ABCG2 in cancer cells leads to reduced intracellular accumulation of camptothecin analogues like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan), resulting in significant drug resistance. mdpi.comnih.gov For instance, cell lines expressing high levels of BCRP/ABCG2 have shown to be 400- to 1,000-fold more resistant to topotecan and SN-38. nih.gov This efflux is an energy-dependent process. nih.gov The expression of these transporters can be regulated by various factors, including xenobiotic receptors like PXR/SXR, which can enhance the resistance phenotype. mdpi.com

| ABC Transporter | Gene Name | Substrates | Role in Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Topotecan, Irinotecan (B1672180), SN-38 | Reduces intracellular drug accumulation, leading to multidrug resistance. mdpi.com |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Topotecan, SN-38, 9-aminocamptothecin | Confers high levels of resistance by actively effluxing camptothecin analogues. nih.gov |

The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to multidrug resistance, particularly in Gram-negative bacteria. nih.govfrontiersin.org These transporters are typically part of a tripartite system that spans the inner and outer membranes of the bacteria. frontiersin.org RND pumps utilize the proton motive force to expel a wide variety of substrates, including antibiotics and other toxic compounds. nih.govnih.gov While primarily studied in bacteria, the fundamental principles of broad substrate efflux are relevant to understanding multidrug resistance in general. The RND superfamily is extensive and includes several subfamilies responsible for the efflux of various compounds, from heavy metals to hydrophobic and amphiphilic drugs. wikipedia.org

The function of drug efflux pumps is powered by different energy sources. ABC transporters, like P-gp and BCRP/ABCG2, are primary active transporters that directly use the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. nih.govresearchgate.net This process involves a cycle of ATP binding and hydrolysis at the nucleotide-binding domains (NBDs) of the transporter, which induces conformational changes that result in the translocation of the drug from the inside to the outside of the cell. researchgate.net

In contrast, RND family efflux pumps are secondary active transporters that harness the energy stored in the proton motive force (PMF), which is an electrochemical gradient of protons across the inner membrane. nih.govnih.gov The influx of protons down their concentration gradient provides the energy for the efflux of drug molecules against their concentration gradient. frontiersin.org This mechanism is often described as a drug/proton antiport system. nih.gov

Cellular and Molecular Adaptations to 9-Hydroxycamptothecin Exposure

In addition to drug efflux, cancer cells can develop resistance to this compound and its analogues through adaptations that either alter the drug's target or enhance the repair of the damage it causes.

The primary target of camptothecins is the nuclear enzyme topoisomerase I (Top1). nih.gov These drugs stabilize the covalent complex between Top1 and DNA, leading to DNA strand breaks and cell death. nih.gov Alterations in the Top1 enzyme are a key mechanism of resistance. nih.govjohnshopkins.edu

One such alteration is the development of mutations in the TOP1 gene. nih.govspringermedizin.de These mutations can occur in regions of the enzyme that are crucial for its interaction with the drug, reducing the binding affinity of camptothecins. springermedizin.de For example, specific mutations in the core and linker domains of Top1 have been identified in SN-38 resistant cell lines. nih.gov These mutations can decrease the formation of the drug-stabilized Top1-DNA cleavage complexes and subsequent DNA double-strand breaks without affecting the enzyme's normal catalytic activity. nih.gov Some mutations found in camptothecin-resistant human cancer cells are identical to those that have co-evolved in camptothecin-producing plants as a self-resistance mechanism. nih.gov

Another mechanism involves changes in the expression level of Top1. While less common, reduced levels of Top1 can lead to a decrease in the number of drug targets, thereby conferring resistance. Additionally, post-translational modifications of Top1, such as phosphorylation and ubiquitination, can influence its stability and degradation, which in turn can affect the cellular response to camptothecin treatment. oncotarget.com For instance, rapid degradation of Top1 following drug exposure has been linked to resistance. oncotarget.comharvard.edu

| Alteration Type | Mechanism of Resistance | Examples of Specific Mutations |

|---|---|---|

| Gene Mutations | Reduces drug binding and stabilization of the Top1-DNA complex. nih.govspringermedizin.de | p.R621H, p.L617I, p.E710G in the core and linker domains. nih.gov Asn421Lys, Leu530Ile, Asn722Ser. nih.gov E418K in the core domain. aacrjournals.org |

| Expression Levels | Reduced Top1 levels decrease the number of available drug targets. | N/A |

| Post-Translational Modifications | Altered phosphorylation and ubiquitination can lead to rapid degradation of Top1, reducing drug efficacy. oncotarget.com | Phosphorylation of Top1 on serine 10 (topoI-pS10) can mark it for ubiquitination and subsequent proteasomal degradation. harvard.edu |

The cytotoxic effect of camptothecins is mediated by the DNA damage that results from the stabilization of the Top1-DNA cleavage complex. nih.gov Consequently, the cell's ability to repair this damage is a critical determinant of its sensitivity to the drug. researchgate.net Enhanced DNA repair capacity is a significant mechanism of resistance. mdpi.com

When cells are exposed to camptothecins, they activate DNA damage response (DDR) pathways to maintain genomic stability. nih.govnih.gov These pathways involve a range of proteins that recognize and repair the DNA lesions. nih.gov Key pathways implicated in the repair of camptothecin-induced damage include those responsible for single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov

The single-strand break repair (SSBR) pathway is particularly relevant for removing the Top1-DNA covalent complexes. nih.gov Proteins such as tyrosyl-DNA phosphodiesterase 1 (TDP1) play a crucial role in this process by hydrolyzing the bond between Top1 and the DNA. nih.gov In addition to SSBR, pathways that repair double-strand breaks, such as homologous recombination (HR) and non-homologous end joining (NHEJ), are also activated, as the collision of replication forks with the stabilized cleavage complexes can lead to DSBs. mdpi.combham.ac.uk The upregulation of these repair pathways can make cancer cells less susceptible to the cytotoxic effects of this compound and its analogues. nih.gov

Advanced Drug Delivery Systems for 9 Hydroxycamptothecin

Nanotechnology-Based Delivery Platforms

Nanotechnology offers a versatile platform for the delivery of hydrophobic drugs like 9-HCPT. By encapsulating the drug within nanocarriers, it is possible to protect it from premature degradation, improve its circulation time, and facilitate its accumulation at the tumor site through passive and active targeting mechanisms.

Polymeric Nanoparticles and Micelles (e.g., PLGA, PEGylated Systems)

Polymeric nanoparticles and micelles are among the most extensively investigated nanocarriers for cancer drug delivery. Their biocompatibility, biodegradability, and the ability to tailor their physicochemical properties make them ideal for encapsulating 9-HCPT and its analogs.

Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is an FDA-approved biodegradable polymer that has been widely used to formulate nanoparticles for controlled drug release. nih.gov Encapsulation of camptothecin (B557342) derivatives within PLGA nanoparticles has been shown to protect the labile lactone ring from hydrolysis. nih.gov The nanoprecipitation technique is often employed to prepare these nanoparticles, achieving significant encapsulation efficiency. nih.govijpsjournal.com Studies on 9-nitrocamptothecin (9-NC), a derivative of 9-HCPT, have demonstrated that PLGA nanoparticle encapsulation enhances the drug's cytotoxic effects on cancer cell lines. nih.gov

PEGylated Systems: The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a common strategy to improve their in vivo performance. PEG forms a hydrophilic layer on the nanoparticle surface, which reduces opsonization by the reticuloendothelial system, thereby prolonging their circulation time. ijpsjournal.comnih.gov PLGA-PEG nanoparticles have been shown to provide a sustained release of 9-NC and exhibit a reduced initial burst release compared to non-PEGylated PLGA nanoparticles. ijpsjournal.com This prolonged circulation and sustained release can lead to enhanced accumulation of the drug at the tumor site via the enhanced permeability and retention (EPR) effect. ijpsjournal.com

Polymeric micelles, self-assembling nanosized core-shell structures formed by amphiphilic block copolymers, also serve as effective carriers for hydrophobic drugs. frontiersin.org PEG is commonly used as the hydrophilic shell, while a hydrophobic polymer forms the core where the drug is encapsulated. frontiersin.org Mixed micelles composed of PEG-phosphatidylethanolamine (PEG-PE) and D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) have been shown to efficiently solubilize camptothecin and enhance its cytotoxicity against various cancer cell lines. frontiersin.org

Table 1: Characteristics of Polymeric Nanoparticle Systems for Camptothecin Analogs

| Nanoparticle System | Polymer(s) | Drug Analog | Key Findings | Reference(s) |

|---|---|---|---|---|

| PLGA Nanoparticles | PLGA | 9-nitrocamptothecin | Protects lactone ring, enhances cytotoxicity. | nih.govnih.gov |

| PLGA-PEG Nanoparticles | PLGA, PEG | 9-nitrocamptothecin | Sustained release, reduced burst effect, prolonged circulation. | ijpsjournal.com |

| Mixed Micelles | PEG-PE, TPGS | Camptothecin | Efficient solubilization, enhanced cytotoxicity. | frontiersin.org |

Liposomal Encapsulation Strategies

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are biocompatible, biodegradable, and can encapsulate both hydrophilic and hydrophobic drugs. For hydrophobic drugs like 9-HCPT, they are typically entrapped within the lipid bilayer.

The thin-film hydration method is a common technique for preparing liposomes encapsulating 9-HCPT. mdpi.com These liposomal formulations have demonstrated high encapsulation efficiency and a sustained-release profile. mdpi.com For instance, liposomes composed of soybean phosphatidylcholine (SPC) and cholesterol have been successfully used to encapsulate 9-HCPT, achieving an encapsulation rate of over 80%. mdpi.com

To enhance tumor targeting, liposomes can be surface-modified with targeting ligands. One such approach involves conjugating the liposomes with NK4, a protein that can bind to receptors overexpressed on certain cancer cells, such as hepatocellular carcinoma. mdpi.com These targeted liposomes have shown enhanced cellular uptake and improved antitumor effects in preclinical models compared to non-targeted liposomes. mdpi.com Pharmacokinetic studies have also revealed that NK4-modified liposomes have a higher area under the curve (AUC) and longer in vivo circulation time than conventional liposomes. mdpi.com

Table 2: Properties of 9-Hydroxycamptothecin Liposomal Formulations

| Liposome Formulation | Composition | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Conventional Liposomes | SPC, Cholesterol | None | - | < -20 | > 80 | mdpi.com |

| NK4-Modified Liposomes | SPC, Cholesterol, Mal-PEG2000-DSPE | NK4 | 155.6 ± 2.6 | -24.8 ± 3.3 | 82.5 ± 2.4 | mdpi.com |

Exosome-Mediated Delivery Systems with Targeting Ligands

Exosomes are naturally occurring, cell-derived nanovesicles that play a role in intercellular communication. Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them attractive as drug delivery vehicles. mdpi.comresearchgate.net

Exosomes derived from sources like bone marrow mesenchymal stem cells can be loaded with 9-HCPT using techniques such as electroporation. mdpi.com To achieve active targeting, the exosome surface can be modified with specific ligands that bind to receptors overexpressed on cancer cells. For example, the SP94 peptide, which has a high affinity for receptors on human liver cancer cells, has been conjugated to the surface of exosomes. mdpi.com

These ligand-targeted, 9-HCPT-loaded exosomes have demonstrated enhanced bioavailability, prolonged in vivo retention time, and increased liver targeting. mdpi.com This targeted approach not only improves the antitumor efficacy of 9-HCPT but also has the potential to reduce off-target toxicity. mdpi.com

Self-Targeted Multi-Drug Co-Delivery Approaches

The co-delivery of multiple anticancer drugs with different mechanisms of action is a promising strategy to overcome drug resistance and achieve synergistic therapeutic effects. Nanoparticles can be engineered to encapsulate two or more drugs and deliver them to the tumor site simultaneously.

A self-targeted approach involves using a component of the delivery system that also has therapeutic and/or targeting properties. For instance, methotrexate (B535133) (MTX), an anticancer drug, can also act as a targeting ligand for folate receptors, which are often overexpressed on cancer cells. tbzmed.ac.ir Nanoparticles have been developed to co-deliver 9-HCPT and MTX. tbzmed.ac.ir In one study, Ganoderma lucidum polysaccharide was used to create pH-sensitive nanoparticles that could co-encapsulate 9-HCPT and MTX, with drug loading capacities of 22.6% and 21.5%, respectively. tbzmed.ac.ir These nanoparticles released the drugs under acidic conditions, which is characteristic of the tumor microenvironment. tbzmed.ac.ir

Another strategy for self-targeting involves the use of hyaluronic acid (HA), a natural polysaccharide that can specifically bind to the CD44 receptor, which is overexpressed on many tumor cells. mdpi.com HA-coated nanoparticles have been used for the targeted delivery of camptothecin. mdpi.com This approach combines the benefits of passive targeting through the EPR effect with active targeting via the HA-CD44 interaction, leading to enhanced cellular uptake and improved anticancer efficacy. mdpi.com

Prodrug Strategies for Enhanced Delivery and Activation

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body, often at the target site. This approach can improve the drug's solubility, stability, and pharmacokinetic profile, while reducing its systemic toxicity.

Enzyme-Activatable Prodrugs (e.g., Glucuronide Prodrugs via β-glucuronidase)

Enzyme-activatable prodrugs are designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within tumor cells. researchgate.net This targeted activation leads to the localized release of the active drug, thereby enhancing its therapeutic efficacy and minimizing off-target effects.

A well-studied example is the use of β-glucuronidase, an enzyme found in the lysosomal and microsomal fractions of cells, which is often present at higher concentrations in necrotic areas of solid tumors. Glucuronide prodrugs of camptothecin derivatives, such as 9-aminocamptothecin, have been synthesized. tbzmed.ac.ir These prodrugs are significantly more water-soluble and less toxic than the parent drug.

In the presence of β-glucuronidase, the glucuronide moiety is cleaved, releasing the active camptothecin analog. This enzymatic activation restores the potent cytotoxic activity of the drug. The stability of these prodrugs in human plasma and their susceptibility to cleavage by β-glucuronidase make them suitable for targeted cancer therapy, including antibody-directed enzyme prodrug therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize the enzyme at the tumor site, followed by the administration of the prodrug. tbzmed.ac.ir

Table 3: Comparison of a Glucuronide Prodrug with its Parent Drug (9-Aminocamptothecin)

| Compound | Water Solubility | Cytotoxicity (Relative to Parent Drug) | Activation by β-glucuronidase | Reference(s) |

|---|---|---|---|---|

| 9-Aminocamptothecin | Low | - | Not Applicable | |

| Glucuronide Prodrug | High | 20-80 fold less toxic | Yes |

Co-Prodrug Design for Enhanced Synergistic Effects

The design of co-prodrugs, which involves linking two or more therapeutic agents, has emerged as a promising strategy to achieve synergistic anticancer effects. This approach can improve the stability of the individual drugs and ensure their simultaneous delivery to the target site, potentially leading to enhanced efficacy and reduced side effects.

One study explored the combination of 10-Hydroxycamptothecin (B1684218) (HCPT) and crizotinib (B193316) (CRI) for the treatment of non-small cell lung cancer. The combination synergistically inhibited the growth and proliferation of lung cancer cells. nih.gov Based on this synergy, conjugates of HCPT and CRI were synthesized, with one conjugate, CH-1, exhibiting stronger cytotoxicity than either drug alone or their combination. nih.gov

Another approach involved the co-delivery of HCPT with doxorubicin (B1662922) (DOX) using amphiphilic linear-dendritic prodrugs (MPEG-b-PAMAM-DOX). These prodrugs self-assembled into nanoparticles that could encapsulate HCPT. nih.gov The co-delivery system demonstrated a pH-dependent release of both drugs and was effectively taken up by cancer cells. In vitro studies showed that these HCPT-loaded nanoparticles were more effective at suppressing cancer cell growth than the individual drugs or their physical mixture. nih.gov

Similarly, co-prodrugs of 7-Ethyl-10-hydroxycamptothecin (B187591) (SN38) and the histone deacetylase inhibitor vorinostat (B1683920) (SAHA) were designed to enhance stability and achieve synergistic therapy. These co-prodrugs were designed to release the two active compounds inside cancer cells. acs.org

Table 1: Examples of this compound Co-Prodrug Designs

| Co-Drug/Conjugate | Linker | Target Cancer | Key Findings |

| 10-Hydroxycamptothecin (HCPT) and Crizotinib (CRI) | Chemical bonds | Non-small cell lung cancer | Synergistic inhibition of cell growth; conjugate CH-1 showed enhanced cytotoxicity. nih.gov |

| 10-Hydroxycamptothecin (HCPT) and Doxorubicin (DOX) | Acid-labile hydrazone bond | Breast cancer (MCF-7 cells) | pH-dependent drug release; enhanced cancer cell growth suppression compared to individual drugs. nih.gov |

| 7-Ethyl-10-hydroxycamptothecin (SN38) and Vorinostat (SAHA) | Aliphatic chain (glycine, alanine, etc.) | Colon cancer (HCT116) and Lung cancer (A549) | Co-prodrugs hydrolyzed to release active drugs; cytotoxicity depended on the linker length. acs.org |

Strategies for Overcoming Biological Barriers (e.g., Blood-Brain Barrier)

The blood-brain barrier (BBB) represents a significant obstacle to the effective treatment of brain tumors, as it restricts the passage of most therapeutic agents into the central nervous system. ku.edunih.gov Over 98% of newly developed drugs are unable to cross the BBB, necessitating the development of strategies to enhance drug delivery to the brain. ku.edu

One approach involves the use of peptides to modulate the paracellular pathway of the BBB. For instance, the HAV6 peptide has been investigated for its ability to improve the transport of a camptothecin-glutamate conjugate across the BBB in a rat model. ku.edu The presence of the HAV6 peptide resulted in a 1.30-fold higher deposition of the drug in the brain compared to the drug alone. ku.edu

Nanoparticle-based delivery systems offer another promising strategy. These systems can be engineered to cross the BBB through various mechanisms. mdpi.comdovepress.com For example, nanoparticles can be modified with ligands that bind to receptors highly expressed on the endothelial cells of the BBB, inducing receptor-mediated transcytosis. mdpi.comfrontiersin.org Polymeric nanoparticles, liposomes, and solid lipid nanoparticles have all been explored for their potential to deliver anticancer drugs across the BBB. nih.govmdpi.com

Improvement of Drug Bioavailability and Stability through Advanced Systems

A major limitation of 9-HCPT is its poor water solubility and the instability of its active lactone form, which is prone to hydrolysis to an inactive carboxylate form, especially in the bloodstream. nih.govualberta.ca Advanced drug delivery systems have been developed to address these issues, thereby improving the drug's bioavailability and stability.

Nano-drug delivery systems, such as nanoparticles and nanoemulsions, have been shown to significantly enhance the stability and water solubility of HCPT. nih.govnih.gov By encapsulating the drug, these systems protect the lactone ring from hydrolysis. For example, hydroxycamptothecin-emulsions (HCPT-E) have demonstrated improved stability of the lactone form compared to the conventional injection formulation. ualberta.ca

Conjugation of 9-HCPT to polymers like hydroxyethyl (B10761427) starch (HES) has also been shown to improve its stability and pharmacokinetic profile. nih.gov These conjugates exhibit a sustained release effect and have a significantly longer biological half-life compared to the free drug. nih.gov

Other approaches include the use of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are colloidal drug carriers with good biocompatibility and the ability for controlled and sustained drug release. nih.gov Similarly, lipid nanoemulsions are effective at increasing the solubility and bioavailability of drugs like 9-HCPT. nih.gov

Table 2: Advanced Delivery Systems for Improved 9-HCPT Bioavailability and Stability

| Delivery System | Key Features | Impact on 9-HCPT |

| Nano-drug delivery systems (e.g., nanoparticles, nanoemulsions) | Encapsulation of the drug, protection of the lactone ring. | Improved stability and water solubility. nih.govnih.gov |

| Hydroxycamptothecin-Emulsions (HCPT-E) | Oil-in-water emulsion formulation. | Enhanced stability of the active lactone form. ualberta.ca |

| Hydroxyethyl starch (HES) conjugates | Covalent attachment of 9-HCPT to a polymer. | Increased biological half-life and sustained release. nih.gov |

| Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) | Colloidal carriers with solid lipid matrices. | Controlled and sustained drug release, excellent stability. nih.gov |

Controlled and Sustained Release Mechanisms

Controlled and sustained release drug delivery systems are designed to release a therapeutic agent at a predetermined rate to maintain a constant drug concentration for a specific period. ijpsi.org This approach can improve therapeutic efficacy and reduce the frequency of administration.

For 9-HCPT, various strategies have been employed to achieve controlled and sustained release. Poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles are an excellent example, as PLGA is a biodegradable polymer approved for use in drug delivery systems due to its controlled and sustained-release properties. nih.gov

Multivesicular liposomes (MVLs), also known as DepoFoam, have been utilized as a sustained-release delivery system for hydroxycamptothecin. nih.govtandfonline.com By first preparing a more liposoluble HCPT-phospholipid complex, the drug was successfully entrapped in these MVLs, which demonstrated a sustained release of the drug over 5-6 days. nih.govtandfonline.com

Exosomes, which are natural nanovesicles, have also been explored as carriers for 9-HCPT. In one study, exosomes were engineered to display a targeting peptide and loaded with the drug. nih.gov This system exhibited a pH-dependent release, with a more rapid release in an acidic environment simulating that of tumor cells. nih.gov

Structure Activity Relationship Sar Studies of 9 Hydroxycamptothecin Analogues

Essential Structural Features for Topoisomerase I Inhibition

The fundamental architecture of the camptothecin (B557342) molecule is crucial for its ability to inhibit topoisomerase I. Specific conformations and stereochemistry of the E-ring are indispensable for this activity.

The integrity of the α-hydroxylactone E-ring is a critical determinant of the anti-tumor activity of camptothecin analogues. This five-membered ring system is essential for the stabilization of the covalent complex between topoisomerase I and DNA. Research has shown that the closed, intact lactone form is the active configuration that binds to the enzyme-DNA complex. nih.gov The stability of this lactone ring is a key factor; it is susceptible to hydrolysis under physiological conditions, opening to an inactive carboxylate form.

Several key groups within the E-ring have been identified as vital for enzyme inhibition: the carbonyl oxygen, the ring lactone oxygen, and the hydroxyl group at the C-20 position. nih.govacs.org Any modification to these groups, such as converting the lactone to a lactol, lactam, or thiolactone, results in a loss of ability to stabilize the topoisomerase I-DNA covalent complex and a corresponding decrease in cytotoxicity. nih.gov

Interestingly, modifications that enhance lactone stability without disrupting the core structure can lead to improved biological profiles. For instance, homocamptothecin (B1245609), an analogue with a seven-membered β-hydroxylactone ring, exhibits enhanced stability and a decreased rate of hydrolysis. nih.govresearchgate.net This modification results in a positive impact on its ability to poison topoisomerase I, demonstrating that while the α-hydroxylactone is typical, a highly reactive lactone is not an absolute requirement for activity. nih.gov

| E-Ring Modification | Impact on Topoisomerase I Inhibition | Cytotoxicity | Reference(s) |

| Intact α-hydroxylactone | Essential for stabilizing the enzyme-DNA complex | Active | nih.govnih.gov |

| Hydrolysis to Carboxylate | Inactive form | Inactive | nih.gov |

| Conversion to Lactol/Lactam | Loss of enzyme inhibition | Not cytotoxic | nih.gov |

| Enlargement to 7-membered ring (Homocamptothecin) | Conserved or enhanced ability to stabilize the complex | Active, potentially improved | nih.govresearchgate.net |

The stereochemistry at the C-20 position, which bears a hydroxyl group, is a crucial factor for the biological activity of camptothecin analogues. The naturally occurring and more potent form of camptothecin possesses the (S) configuration at this chiral center. The 20(S) configuration is considered essential for high-potency topoisomerase I inhibition.

While early models suggested the 20-hydroxyl group participates in a critical hydrogen bond with an amino acid residue in the topoisomerase I active site, further studies have shown a more complex relationship. nih.gov For example, analogues like 20-chloro- and 20-bromocamptothecin, which lack the ability to donate a hydrogen bond at C-20, were still able to bind effectively to the enzyme-DNA binary complex. nih.gov However, the spatial arrangement dictated by the (S) configuration is paramount for optimal interaction within the ternary complex (drug-enzyme-DNA). Studies on epimeric mixtures consistently show that one epimer is more active than the other. researchgate.net For instance, the (S)-enantiomer of 20-fluorocamptothecin is significantly more active than its (R)-enantiomer, which is essentially inactive. researchgate.net This underscores that while the hydroxyl group itself can be substituted, the specific stereochemical orientation of the substituent at C-20 is a key determinant of inhibitory potency.

Impact of Substituent Modifications on Biological Activity

Modifications to the A, B, C, and D rings of the 9-hydroxycamptothecin scaffold have been extensively explored to improve potency, solubility, and pharmacokinetic properties.

The 9-position on the A-ring of the camptothecin nucleus is a key site for substitution to modulate biological activity. Introducing various functional groups at this position can significantly enhance cytotoxic potency. Research indicates that small, polar substituents at the 9-position can interact favorably with the topoisomerase I-DNA complex, leading to increased activity. nih.gov

The introduction of nitrogen-containing substituents has proven particularly effective. For example, 9-(heteroarylmethylidene)amino derivatives of homocamptothecin demonstrated potent antitumor activities, with one analogue showing approximately 50 times higher activity than the reference drug topotecan (B1662842) against a specific lung cancer cell line. nih.gov Similarly, the synthesis of lipophilic camptothecin derivatives with amidomethyl and imidomethyl substitutions at position 9 has been explored to improve drug delivery properties. researchgate.net These findings highlight the 9-position as a critical locus for chemical modification to generate analogues with enhanced therapeutic potential.

| 9-Position Substituent Type | Example | Impact on Activity | Reference(s) |